
N-benzyl-4-phenylbutan-2-amine
Overview
Description
N-Benzyl-4-phenylbutan-2-amine (C₁₇H₂₁N) is a secondary amine characterized by a benzyl group (C₆H₅CH₂–) attached to the nitrogen atom of a 4-phenylbutan-2-amine backbone. This compound is structurally related to pharmaceutical intermediates, notably appearing as an impurity in the synthesis of Labetalol, a β-blocker . Its stereochemistry (e.g., (R)-configuration) can influence biological interactions, as seen in its role in drug impurity profiles . The compound’s lipophilic nature, driven by the benzyl and phenyl substituents, contributes to its physicochemical behavior, including solubility and membrane permeability.
Preparation Methods
Reductive Amination: Conventional and Optimized Protocols
Reductive amination remains the most widely employed method for synthesizing N-benzyl-4-phenylbutan-2-amine. This one-pot reaction condenses 4-phenylbutan-2-one with benzylamine in the presence of a reducing agent, typically sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via imine formation followed by reduction to the secondary amine.
Mechanistic Insights and Reaction Conditions
The reaction mechanism involves nucleophilic attack of benzylamine on the carbonyl carbon of 4-phenylbutan-2-one, forming a Schiff base intermediate. Subsequent reduction yields the target amine. Sodium borohydride operates effectively in methanol or ethanol at 0–25°C, achieving yields of 65–75% . Sodium cyanoborohydride, selective for imine reduction in the presence of ketones, enables reactions at pH 7–8 in acetonitrile or THF, boosting yields to 80–85%.
Table 1: Reductive Amination Parameters
Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
NaBH₄ | Methanol | 0–25 | 65–75 | 90–92 |
NaBH₃CN | Acetonitrile | 25 | 80–85 | 94–96 |
Transfer Hydrogenation in Aqueous Media
A groundbreaking approach utilizing iridium-based catalysts and formate as a hydrogen donor has emerged, enabling reductive amination "on water" with exceptional efficiency . This method circumvents flammable solvents and achieves substrate-to-catalyst (S/C) ratios up to 1×10⁵, the highest reported for such reactions.
Catalytic System and pH Optimization
Cyclometallated iridium complexes (e.g., [Ir(Cp*)(4-(1H-pyrazol-1-yl-κN²)benzoic acid-κC³)] catalyze the reaction at pH 4.8, critical for balancing imine formation and reduction kinetics. The aqueous phase accelerates reaction rates compared to organic solvents, completing conversions within 2–4 hours at 25°C. Yields range from 70–78%, with residual water easily removed via rotary evaporation .
Table 2: Transfer Hydrogenation Performance
Catalyst Loading (mol%) | pH | Time (h) | Yield (%) | S/C Ratio |
---|---|---|---|---|
0.001 | 4.8 | 3 | 75 | 1×10⁵ |
0.005 | 4.8 | 2 | 78 | 2×10⁴ |
Alkylation of Amines: Industrial-Scale Adaptations
Alkylation methods involve reacting 4-phenylbutan-2-amine derivatives with benzyl halides under basic conditions. While less common than reductive amination, this approach suits continuous-flow industrial processes.
Two-Step Alkylation Protocol
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Intermediate Synthesis : 4-Phenylbutan-2-amine is treated with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF at 50°C for 6 hours, yielding this compound hydrobromide .
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Free Base Isolation : The hydrochloride salt is neutralized with aqueous NaOH, extracted into dichloromethane, and purified via vacuum distillation (bp: 120–125°C at 0.1 mmHg) .
Table 3: Alkylation Reaction Metrics
Benzyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Benzyl bromide | K₂CO₃ | DMF | 50 | 68 |
Benzyl chloride | NaH | THF | 60 | 62 |
Comparative Analysis of Methodologies
Efficiency and Environmental Impact
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Reductive Amination : Offers simplicity but generates stoichiometric borate waste.
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Transfer Hydrogenation : Eco-friendly (aqueous, low catalyst loading) but requires precise pH control.
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Alkylation : Scalable but involves hazardous benzyl halides.
Purity and Byproduct Formation
Reductive amination with NaBH₃CN minimizes over-reduction byproducts (<2%), whereas alkylation may yield N,N-dibenzylated impurities (5–8%) . Transfer hydrogenation produces negligible side products due to milder conditions.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-phenylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-benzyl-4-phenylbutan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of antihypertensive agents and other therapeutic compounds.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-phenylbutan-2-amine involves its interaction with specific molecular targets, such as adrenergic receptors. The compound acts as a competitive antagonist at both alpha and beta-adrenergic receptor sites, which leads to its antihypertensive effects . The pathways involved include the inhibition of adrenergic signaling, resulting in vasodilation and reduced blood pressure .
Comparison with Similar Compounds
The following analysis compares N-benzyl-4-phenylbutan-2-amine with structurally or functionally related compounds, emphasizing molecular features, synthesis, and biological relevance.
N-Methyl-4-phenylbutan-2-amine
- Structure : Replaces the benzyl group with a methyl (–CH₃) on the amine nitrogen .
- Properties : Reduced steric bulk and lipophilicity compared to the benzyl analogue. Lower molecular weight (C₁₁H₁₇N vs. C₁₇H₂₁N) likely results in altered pharmacokinetics (e.g., faster metabolic clearance).
- Applications : Primarily a chemical intermediate; lacks documented pharmacological activity, unlike its benzyl-substituted counterpart.
N-Benzyl-2-phenylpyrimidin-4-amine Derivatives
- Structure : Incorporates a pyrimidine ring (e.g., ML323, a USP1/UAF1 deubiquitinase inhibitor) .
- Biological Activity: Pyrimidine derivatives exhibit nanomolar inhibitory potency against USP1/UAF1, correlating with anticancer effects in nonsmall cell lung cancer . The aromatic pyrimidine ring enables π-π stacking and hydrogen bonding, enhancing target affinity compared to the simpler aliphatic backbone of this compound.
- Synthesis : Derived from high-throughput screening and medicinal chemistry optimization, contrasting with the straightforward alkylation or reductive amination routes for this compound .
N-Benzyl-4-phenylbutanamide
- Structure: Amide analogue (C₁₇H₁₉NO) with a carbonyl group replacing the amine’s hydrogen .
- Reactivity : Amides are less basic and more hydrolytically stable than amines. The carbonyl group facilitates hydrogen bonding, influencing solubility and protein interactions.
- Synthesis: Produced via amidation of 4-phenylbutanoic acid with benzylamine under thermal conditions, monitored by NMR .
4-Phenylbutan-2-amine (Parent Compound)
- Structure : Lacks the benzyl substituent (C₁₀H₁₅N) .
- Properties: Higher basicity and lower lipophilicity than this compound.
(R)-N-Benzyl-4-phenylbutan-2-amine
- Stereochemistry : The R-configuration is specified in pharmaceutical impurity contexts (e.g., Labetalol synthesis) .
- Biological Relevance : Enantiomeric purity can critically affect drug safety and efficacy, as seen in regulatory requirements for impurity profiling .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Compound | Molecular Weight | LogP (Predicted) | Water Solubility |
---|---|---|---|
This compound | 239.36 g/mol | ~3.5 | Low |
N-Methyl-4-phenylbutan-2-amine | 163.26 g/mol | ~2.1 | Moderate |
ML323 | 406.42 g/mol | ~4.2 | Very low |
Biological Activity
N-benzyl-4-phenylbutan-2-amine, a compound belonging to the phenethylamine class, has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into its synthesis, biological interactions, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula and a molecular weight of approximately 255.36 g/mol. The compound features a secondary amine with a benzyl group attached to the nitrogen atom and a phenyl group on the butan-2-amine backbone, contributing to its structural complexity and biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- One-Pot Reactions : Utilizing alkenes and aniline derivatives to yield the compound efficiently.
- Reduction and Substitution Reactions : Employing reducing agents like sodium borohydride or lithium aluminum hydride to create derivatives with varied biological properties .
This compound is believed to interact with neurotransmitter systems, particularly dopamine and serotonin receptors. Its structural similarities to other psychoactive substances suggest that it may act as a stimulant by modulating these neurotransmitter pathways. Specifically, it has been identified as a competitive antagonist at both alpha and beta-adrenergic receptors, which may contribute to its antihypertensive effects.
Pharmacological Studies
Recent studies have highlighted several biological activities associated with this compound:
- CNS Stimulant Effects : Research indicates significant stimulant properties that may be useful in developing medications targeting central nervous system disorders.
- Anticancer Potential : Some analogs of phenethylamines have shown promising results in inhibiting cancer cell proliferation, with IC50 values ranging from 5.7 to 12.2 μM against specific cancer cell lines such as U-937 and SK-MEL-1 .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as α-amylase, indicating potential applications in managing diabetes .
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of this compound compared to related compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
N-methylamphetamine | Similar backbone | Methyl group enhances CNS activity |
4-methyl-N-benzylbutanamine | Similar backbone | Methyl substitution alters pharmacodynamics |
N-benzyl-N-methylphenethylamine | Similar backbone | Additional methyl group may enhance potency |
3,4-methylenedioxy-N-benzylamphetamine | Similar backbone | Contains methylenedioxy group affecting activity |
This compound stands out due to its unique combination of substituents that may influence both its biological activity and chemical reactivity compared to its analogs.
Case Study 1: Stimulant Properties
In a pharmacological study examining the stimulant properties of various phenethylamines, this compound was found to significantly increase locomotor activity in animal models, suggesting its potential use in treating conditions like ADHD or narcolepsy.
Case Study 2: Anticancer Activity
A comparative analysis of several phenethylamine derivatives revealed that this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable safety profile for further development as an anticancer agent.
Properties
IUPAC Name |
N-benzyl-4-phenylbutan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-15(12-13-16-8-4-2-5-9-16)18-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASBYHZJHQFLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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